molecular formula C7H4F2N4S B13688106 1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol

1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol

Katalognummer: B13688106
Molekulargewicht: 214.20 g/mol
InChI-Schlüssel: YCPXTIJYZPBFOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. The presence of the 3,4-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3,4-difluoroaniline with sodium azide and sulfur in the presence of a suitable solvent. The reaction conditions often require elevated temperatures and specific catalysts to ensure the formation of the tetrazole ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of specific enzymes or modulation of receptor activity.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Difluorophenyl)-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives, such as:

    1-(2,4-Difluorophenyl)-1H-tetrazole-5-thiol: Similar structure but different substitution pattern on the phenyl ring.

    1-(3,4-Dichlorophenyl)-1H-tetrazole-5-thiol: Chlorine atoms instead of fluorine, leading to different chemical properties.

    1-(3,4-Difluorophenyl)-1H-tetrazole-5-amine: Amine group instead of thiol, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C7H4F2N4S

Molekulargewicht

214.20 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H4F2N4S/c8-5-2-1-4(3-6(5)9)13-7(14)10-11-12-13/h1-3H,(H,10,12,14)

InChI-Schlüssel

YCPXTIJYZPBFOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N2C(=S)N=NN2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.